C-Undecylcalix[4]resorcinarene monohydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O8/c1-5-9-13-17-21-25-29-33-37-41-53-57-45-59(67(75)49-65(57)73)54(42-38-34-30-26-22-18-14-10-6-2)61-47-63(71(79)51-69(61)77)56(44-40-36-32-28-24-20-16-12-8-4)64-48-62(70(78)52-72(64)80)55(60-46-58(53)66(74)50-68(60)76)43-39-35-31-27-23-19-15-11-7-3/h45-56,73-80H,5-44H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGYPIHQCVVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCCCCCCCC)O)O)CCCCCCCCCCC)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H112O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112247-07-1 | |
| Record name | C-Undecylcalix[4]resorcinarene Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters for the reaction include:
The reaction proceeds via electrophilic aromatic substitution, where dodecanal undergoes protonation to form a carbocation, which reacts with resorcinol’s aromatic rings. Stoichiometric control is vital to prevent oligomerization, with deviations leading to byproducts such as linear polymers.
Purification Techniques
Post-synthesis purification ensures the removal of unreacted precursors and byproducts:
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Filtration and Washing : The crude product is filtered and washed with cold acetone to dissolve impurities.
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Recrystallization : Dissolution in a hot acetone-water mixture (9:1 v/v) followed by gradual cooling yields crystalline C-undecylcalixresorcinarene monohydrate.
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Column Chromatography : Silica gel chromatography using ethyl acetate/hexane eluents may refine purity further, though this is less common in large-scale preparations.
Industrial-Scale Production Considerations
While laboratory methods are well-established, industrial synthesis requires adaptations for cost-efficiency and scalability:
| Challenge | Laboratory Approach | Industrial Mitigation Strategy |
|---|---|---|
| Reaction Volume | Batch reactors (20–100 mL) | Continuous flow reactors for steady output |
| Catalyst Recovery | Single-use HCl | Heterogeneous catalysts (e.g., ion-exchange resins) |
| Energy Consumption | Reflux at 78°C | Microwave-assisted heating to reduce time |
| Waste Management | Solvent disposal | Ethanol recycling via distillation |
Industrial processes prioritize minimizing solvent use and automating purification steps, though detailed protocols remain proprietary.
Characterization and Quality Control
Post-synthesis validation ensures structural integrity and monohydrate stability:
Chemical Reactions Analysis
Types of Reactions
C-Undecylcalix4resorcinarene undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: Reduction reactions can convert quinones back to phenolic hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Alkyl halides and acid chlorides are common reagents for substitution reactions.
Major Products
The major products formed from these reactions include quinones, ethers, and esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Drug Delivery Systems
C-Undecylcalix resorcinarene monohydrate enhances the solubility and stability of pharmaceutical formulations. Its unique structural properties allow it to function as a carrier for targeted drug delivery, particularly in cancer therapies.
- Case Study : Research has shown that formulations incorporating C-Undecylcalix resorcinarene can improve the bioavailability of poorly soluble drugs. For instance, studies demonstrated that this compound could encapsulate anticancer agents, leading to increased efficacy and reduced side effects compared to conventional delivery methods .
Environmental Remediation
This compound is effective in extracting pollutants from water and soil, making it valuable for environmental cleanup efforts.
| Pollutant Type | Extraction Efficiency (%) | Reference |
|---|---|---|
| Heavy Metals | 85% | |
| Organic Contaminants | 75% | |
| Pesticides | 70% |
Sensor Technology
C-Undecylcalix resorcinarene is utilized in developing sensors for detecting specific ions or molecules. Its ability to form host-guest complexes enhances sensitivity and selectivity in sensor applications.
- Case Study : A study highlighted the use of C-Undecylcalix resorcinarene in sensors designed for detecting heavy metal ions. The sensors demonstrated high selectivity and sensitivity, outperforming traditional sensor materials due to the compound's unique binding properties .
Nanotechnology
The compound's structure allows for the creation of nanocarriers that improve the efficiency of drug delivery systems and enhance material performance in various applications.
| Property | Value |
|---|---|
| Diameter | 50-100 nm |
| Drug Loading Capacity | Up to 80% |
| Release Rate (in vitro) | Controlled over 72 hours |
Research in Supramolecular Chemistry
C-Undecylcalix resorcinarene serves as a building block for complex molecular structures, aiding researchers in exploring new materials and their properties.
- Case Study : In supramolecular chemistry research, this compound has been used to create self-assembled structures that exhibit unique properties such as selective binding and catalysis. For example, studies have reported on its application in hydroalkoxylation reactions facilitated by its cavity structure, demonstrating its potential as a catalyst in organic synthesis .
Mechanism of Action
The mechanism of action of C-Undecylcalix4resorcinarene is primarily based on its ability to form host-guest complexes. The compound’s cavity structure allows it to encapsulate various guest molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π interactions . These interactions enable the compound to selectively bind and recognize specific molecules, making it useful in various applications .
Comparison with Similar Compounds
Structural and Physical Properties
| Property | C-Undecylcalix[4]resorcinarene (C11-C[4]R) | C-Dec-9-en-1-ylcalix[4]resorcinarene (I) | C-Methylcalix[4]resorcinarene (C1-C[4]R) |
|---|---|---|---|
| Substituent | Undecyl (C₁₁H₂₃) | Decenyl (C₁₀H₁₇, unsaturated) | Methyl (CH₃) |
| Molecular Weight | 1,105.66 g/mol | ~980–1,000 g/mol (estimated) | ~700–750 g/mol (estimated) |
| Melting Point | 293–295°C | Not reported | >250°C (decomposition observed) |
| Hydrophobicity | High (long alkyl chain) | Moderate (unsaturated chain) | Low (short chain) |
| Self-Assembly in THF/Water | Forms vesicles (500–5,000 nm) and micelles | Not studied | Forms smaller aggregates (e.g., 140 nm) |
| Fluorescence Quenching | Observed upon water addition | Not applicable | Less pronounced |
Key Insights :
- The undecyl chain in C11-C[4]R enhances hydrophobicity, enabling stable monolayer formation and larger self-assembled structures compared to shorter-chain derivatives .
- Unsaturated chains (e.g., in ionophore I) reduce rigidity, affecting metal ion selectivity .
Functional Comparison: Heavy Metal Ion Selectivity
Langmuir Monolayer Interactions (Π-A Isotherms):
| Metal Ion | C11-C[4]R (II) Selectivity | Ionophore I (C-Dec-9-en-1-yl) Selectivity |
|---|---|---|
| Cu²⁺ | High affinity (ΔAlim = 230 Ų) | Highest affinity (ΔAlim = 310 Ų) |
| Pb²⁺ | Moderate affinity | Strongest selectivity (ΔAlim = 240 Ų) |
| Hg²⁺ | Low affinity | Moderate affinity |
| Cd²⁺ | Minimal interaction | Minimal interaction |
Data Source : Surface pressure-area (Π-A) isotherms and Gibbs-Shishkovsky adsorption analysis .
Biological Activity
C-Undecylcalix resorcinarene monohydrate is a macrocyclic compound that has garnered attention due to its diverse biological activities, including antioxidant, antibacterial, and antitumor properties. This article synthesizes recent findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C72H112O8
- Molecular Weight : 1105.7 g/mol
- CAS Number : 112247-07-1
C-Undecylcalix resorcinarene is characterized by its bowl-shaped structure, which contributes to its unique chemical reactivity and interaction with biological systems.
Antioxidant Activity
One of the most significant biological activities of C-undecylcalix resorcinarene is its antioxidant capability. A study highlighted that this compound exhibits superior radical scavenging activity compared to traditional antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol). The results indicated:
- Thermal Stability : C-undecylcalix resorcinarene demonstrated enhanced thermal stability, making it suitable for high-temperature applications.
- Radical Scavenging Capacity : It showed a higher capture rate of free radicals, which is critical in mitigating oxidative stress in various environments, particularly in endothermic hydrocarbon fuels .
Antibacterial Activity
C-undecylcalix resorcinarene has also been tested for its antibacterial properties. Research indicates that it exhibits bacteriostatic effects against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.25 mg/mL |
| Staphylococcus aureus | 3.12 mg/mL |
These findings suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly in the context of increasing antibiotic resistance .
Antitumor Activity
The antitumor effects of C-undecylcalix resorcinarene have been explored through various in vitro studies. The compound was tested against several tumor cell lines, yielding the following survival rates at a concentration of 40 μM:
| Cell Line | Survival Rate (%) |
|---|---|
| A549 (Lung cancer) | 76.03 |
| HepG2 (Liver cancer) | 28.66 |
| MDA-MB-231 (Breast cancer) | 65.39 |
These results indicate that while C-undecylcalix resorcinarene has some inhibitory effects on tumor cell proliferation, further research is needed to fully understand its mechanisms and potential as an anticancer agent .
The biological activities of C-undecylcalix resorcinarene can be attributed to its ability to interact with various molecular targets within cells:
- Antioxidant Mechanism : The compound's structure allows for effective hydrogen atom donation, which neutralizes free radicals and reduces oxidative stress.
- Antibacterial Mechanism : It disrupts bacterial cell membranes or interferes with metabolic processes, leading to bacterial cell death.
- Antitumor Mechanism : Potential mechanisms include induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.
Case Studies and Research Findings
- Antioxidant Efficacy in Hydrocarbon Fuels :
-
In Vitro Antibacterial Tests :
- The compound was tested against E. coli and S. aureus, showing promising results that could lead to applications in medical and industrial settings.
- Antitumor Activity Assessment :
Q & A
Q. What is the optimal synthetic route for C-undecylcalix[4]resorcinarene monohydrate, and how is its purity validated?
The compound is synthesized via acid-catalyzed condensation of resorcinol and dodecanal under reflux conditions. Key steps include stoichiometric control (4:1 molar ratio of resorcinol to aldehyde) and purification via column chromatography. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, elemental analysis to verify stoichiometry (e.g., C, H, O content), and thermogravimetric analysis (TGA) to confirm monohydrate stability . For reproducibility, ensure reaction conditions (temperature, solvent purity) are tightly controlled, and compare spectral data with literature values to detect impurities.
Q. How can researchers characterize the stability of Langmuir monolayers formed by this compound?
Use the Langmuir-Blodgett technique to compress the monolayer at the air/water interface while recording surface pressure-area (Π-A) isotherms. Key parameters include collapse pressure (indicative of mechanical stability) and mean molecular area (MMA). Stability is confirmed by repeatable isotherms with minimal hysteresis. For ionophore II, MMA values range from ~135–330 Ų/molecule depending on subphase composition (e.g., 0–250 ppm metal ions) . Validate reproducibility by testing under controlled humidity and temperature.
Advanced Research Questions
Q. How does the alkyl chain length of this compound influence its selectivity for Cu²⁺ over Pb²⁺, Cd²⁺, and Hg²⁺?
The undecyl chain enhances hydrophobic interactions, stabilizing the monolayer and orienting the resorcinarene cavity for selective Cu²⁺ binding. Compare with shorter-chain analogs (e.g., C-dec-9-en-1-ylcalix[4]resorcinarene, ionophore I): ionophore II’s selectivity for Cu²⁺ (over Pb²⁺) arises from reduced cavity flexibility, favoring smaller ionic radii (Cu²⁺: 0.73 Å vs. Pb²⁺: 1.19 Å). Quantify selectivity using the Gibbs-Shishkovsky equation to calculate binding constants (K) from Π-A isotherms. For ionophore II, K(Cu²⁺) exceeds K(Pb²⁺) by ~30% at 25 ppm .
Q. What experimental strategies resolve contradictions in adsorption capacity data between C-undecylcalix[4]resorcinarene and its analogs?
Ionophore II exhibits lower maximum adsorption for Pb²⁺ compared to ionophore I. To investigate:
- Perform X-ray crystallography or DFT simulations to compare cavity geometries.
- Titrate subphases with varying ion concentrations (e.g., 0–500 ppm) to assess saturation thresholds.
- Use atomic absorption spectroscopy (AAS) to quantify unbound ions, correcting for monolayer collapse artifacts. Structural rigidity from the undecyl chain may limit conformational adjustments needed for larger ions like Pb²⁺, reducing adsorption capacity despite high affinity .
Q. How can researchers differentiate between hydrogen atom transfer (HAT) and electron transfer (ET) mechanisms in the antioxidant activity of C-undecylcalix[4]resorcinarene?
Conduct kinetic studies using stopped-flow spectroscopy with DPPH radicals in methanol (acidified with acetic acid to suppress phenol ionization). Plot pseudo-first-order rate constants (k_exp) against [ArOH] to determine reaction order. A linear relationship (slope = 1) suggests HAT dominance, while non-integer orders imply mixed mechanisms. For ionophore II, compare O–H bond dissociation energy (BDE) via DFT calculations with experimental k_exp values to confirm mechanism .
Q. What methodologies optimize the use of C-undecylcalix[4]resorcinarene monolayers for heavy metal sensing in variable environmental conditions?
- pH Control : Adjust subphase pH to match environmental samples (e.g., pH 3–9) and monitor Π-A isotherm shifts. Ionophore II maintains stability in acidic-to-neutral conditions.
- Ionic Strength : Add inert electrolytes (e.g., NaCl) to mimic natural water systems. High ionic strength (>0.1 M) may compress the double layer, reducing sensitivity.
- Interferent Testing : Introduce competing ions (e.g., Ca²⁺, Mg²⁺) to quantify selectivity loss. For ionophore II, Cu²⁺ binding remains robust even with 10-fold excess Ca²⁺ .
Methodological Notes
- Data Reproducibility : Always replicate experiments across ≥3 batches of synthesized compound to account for batch-dependent purity variations .
- Contradiction Analysis : When conflicting data arise (e.g., adsorption capacity vs. selectivity), use multimodal characterization (e.g., AFM for monolayer morphology, ICP-MS for ion quantification) to isolate variables .
- Ethical Reporting : Disclose synthesis yields, characterization limits (e.g., detection thresholds in AAS), and environmental safety protocols for heavy metal waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
